N-(2-(5-acetylthiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Overview
Description
The compound is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Molecular Structure Analysis
The compound contains a quinoline nucleus, which is a bicyclic structure containing a benzene ring fused to a pyridine ring . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom.Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methodology : A notable method for synthesizing related pyrrolo-/indolo[1,2-a]quinolines, which may include compounds similar to the requested chemical, involves a two-step protocol. This includes Cu(I)-catalyzed formation of ynamide followed by Ag(I)-assisted intramolecular hydroarylation. This process efficiently produces tri- and tetracyclic heterocycles in a one-pot fashion (Kiruthika, Nandakumar, & Perumal, 2014).
- Photophysical Properties : The photophysical properties of pyrrolo-/indolo[1,2-a]quinolines, similar to the compound , have been studied in both solid and solution states (Kiruthika, Nandakumar, & Perumal, 2014).
Biological and Pharmacological Activities
- Antioxidant and Antiproliferative Properties : Novel pyrrolo[1,2-a]quinoline derivatives, likely related to the compound of interest, have shown ABTS-radical scavenging and antiproliferative activities. These derivatives have potential as agents against epidermal growth factor receptor (EGFR) tyrosine kinase (Nanjappa et al., 2015).
- Synthesis of Sulfonamide Hybrids : Sulfonamides, including structures similar to the compound , are important for a wide range of pharmacological activities. The sulfonamide hybrids exhibit properties such as antibacterial, antitumor, and anti-neuropathic pain activities (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Other Applications
- Photovoltaic Studies : Some derivatives, closely related to the compound , have been used in photovoltaic studies. Complexes incorporating these derivatives demonstrated moderate power conversion efficiency in dye-sensitized solar cells (Jayapal et al., 2018).
- Corrosion Inhibition : Quinoxaline derivatives, which may include structures similar to the compound of interest, have been studied as corrosion inhibitors for copper in nitric acid media. These studies link molecular structure to inhibition efficiency (Zarrouk et al., 2014).
Mechanism of Action
The mechanism of action of quinoline derivatives can vary widely depending on their specific structures and the targets they interact with. Some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Future Directions
properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-12(22)17-4-3-15(26-17)6-8-20-27(24,25)16-10-13-2-5-18(23)21-9-7-14(11-16)19(13)21/h3-4,10-11,20H,2,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAQQBWPWOSPPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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